3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a dimethylphenylmethoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.
Attachment of the Dimethylphenylmethoxy Group: This step involves the reaction of the pyrazole intermediate with a suitable dimethylphenylmethoxy halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrazole ring or the chlorophenyl group to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can form ketones or carboxylic acids, while reduction of the pyrazole ring can form amines.
Scientific Research Applications
3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific structural features, such as the combination of the pyrazole ring, chlorophenyl group, and dimethylphenylmethoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1184989-57-8 |
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Molecular Formula |
C28H25ClN4O2 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C28H25ClN4O2/c1-17-7-8-18(2)21(14-17)16-35-25-6-5-13-32-27(25)30-20(4)26(28(32)34)24-15-19(3)33(31-24)23-11-9-22(29)10-12-23/h5-15H,16H2,1-4H3 |
InChI Key |
LYSRLFRRIPCUOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC=CN3C2=NC(=C(C3=O)C4=NN(C(=C4)C)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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